4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid
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Overview
Description
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzoic acid with trifluoromethanesulfenyl chloride in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Amides and esters.
Scientific Research Applications
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxazole ring can form hydrogen bonds with biological macromolecules, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzo[d]oxazole: Lacks the carboxylic acid group but shares the trifluoromethylthio group.
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with the trifluoromethyl group at a different position.
Benzo[d]oxazole-2-carboxylic acid: Lacks the trifluoromethylthio group but has the oxazole ring and carboxylic acid group.
Uniqueness
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid is unique due to the presence of both the trifluoromethylthio group and the carboxylic acid group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H4F3NO3S |
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Molecular Weight |
263.20 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO3S/c10-9(11,12)17-5-3-1-2-4-6(5)13-7(16-4)8(14)15/h1-3H,(H,14,15) |
InChI Key |
CNXRJUCQPZCEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)C(=O)O |
Origin of Product |
United States |
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